molecular formula C17H17ClN2O4 B2977196 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea CAS No. 1396717-97-7

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea

Cat. No.: B2977196
CAS No.: 1396717-97-7
M. Wt: 348.78
InChI Key: YYKWASISQFHSRP-UHFFFAOYSA-N
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Description

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea (CAS Number 1396717-97-7) is a synthetic organic compound with a molecular formula of C17H17ClN2O4 and a molecular weight of 348.8 g/mol . Its structure integrates a benzodioxole ring, a 2-hydroxypropyl linker, and a 2-chlorophenylurea group, making it a molecule of significant interest in medicinal chemistry and drug discovery research. The benzodioxole moiety is a common pharmacophore found in various bioactive molecules, particularly those investigated for their antimicrobial properties . Research into structurally related compounds indicates potential for activity against fungal pathogens . Furthermore, urea derivatives sharing the benzodioxolyl core have been studied as modulators of ATP-binding cassette (ABC) transporters, suggesting potential research applications in areas such as cystic fibrosis . The mechanism of action for such compounds often involves targeted interaction with specific enzymes or cellular receptors; for instance, related antifungal agents are known to function as inhibitors of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis . This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this compound as a key intermediate or reference standard in developing novel therapeutic agents or in biochemical assay development.

Properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(2-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-17(22,11-6-7-14-15(8-11)24-10-23-14)9-19-16(21)20-13-5-3-2-4-12(13)18/h2-8,22H,9-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKWASISQFHSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Intermediate:

    Urea Formation:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group (if present) on the chlorophenyl ring can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium thiolate (NaSMe) under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biological systems.

    Materials Science: Explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, focusing on molecular variations and their theoretical implications.

Substituent Variation on the Phenyl Ring

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS: 1396799-02-2)
  • Molecular Formula : C₁₈H₁₇F₃N₂O₄
  • Molecular Weight : 382.3 g/mol
  • Key Difference : Replacement of the 2-chlorophenyl group with a 2-(trifluoromethyl)phenyl moiety.
  • Implications : The trifluoromethyl group (-CF₃) introduces greater electronegativity and lipophilicity compared to chlorine. This may enhance membrane permeability and alter binding affinity in hydrophobic pockets of biological targets .

Variation in the Aromatic Core

1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS: 1351594-63-2)
  • Molecular Formula: Not explicitly stated (estimated: ~C₁₆H₂₁N₂O₄).
  • Key Difference : Substitution of the hydroxypropyl chain with a 2-cyclohexyl-2-hydroxyethyl group.
1-(2-Chlorophenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea (CAS: 1351616-69-7)
  • Key Difference : Replacement of the benzodioxole group with a 2-cyclohexyl-2-hydroxyethyl chain, retaining the 2-chlorophenyl urea.
  • Implications: Loss of the benzodioxole’s electron-rich aromatic system may reduce interactions with enzymes reliant on aromatic stacking, while the cyclohexyl group could enhance solubility in nonpolar environments .

Alkyl Chain Modifications

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-phenylpropyl)urea (CAS: 1351598-25-8)
  • Key Difference : A 3-phenylpropyl group replaces the benzodioxole and chlorophenyl motifs.

Biological Activity

1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(2-chlorophenyl)urea is a synthetic compound that belongs to the urea derivatives class, known for their diverse biological activities. The unique structural features of this compound, particularly the incorporation of a benzo[d][1,3]dioxole moiety, suggest potential interactions with various biological targets, making it a candidate for medicinal chemistry research.

Structural Characteristics

  • Molecular Formula : C18H20ClN2O4
  • Molecular Weight : 364.82 g/mol
  • Key Functional Groups :
    • Benzo[d][1,3]dioxole ring
    • Hydroxypropyl group
    • Chlorophenyl group

This structural diversity is crucial for its biological activity, as it may enhance binding affinity to specific receptors or enzymes.

Anticancer Properties

Research on compounds with similar structures has indicated significant anticancer potential. For instance, derivatives containing benzo[d][1,3]dioxole have shown inhibitory effects on various cancer cell lines. A study examining related urea derivatives reported moderate to high cytotoxicity against breast (MDA-MB-231) and liver (SK-Hep-1) cancer cell lines, with IC50 values ranging from 10 to 50 µM .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Urea derivatives are often explored for their ability to inhibit enzymes involved in cancer progression and inflammation. For example, molecular docking studies indicate that such compounds can effectively bind to active sites of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways .

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties against various pathogens. A study on benzothiazole derivatives showed broad-spectrum antimicrobial activity, suggesting that the incorporation of the benzo[d][1,3]dioxole moiety could confer similar effects . This aspect warrants exploration in future studies involving this compound.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activity of related compounds. For example:

  • Compound A : Exhibited an IC50 of 15 µM against MDA-MB-231 cells.
  • Compound B : Showed significant enzyme inhibition with an IC50 of 25 µM against COX enzymes.

These findings suggest that the biological activities of this compound may be comparable or superior to those observed in structurally similar compounds.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. The results indicate strong binding interactions with key residues in target proteins, supporting its potential as a lead compound in drug development.

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